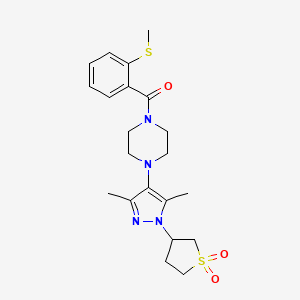

(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S2/c1-15-20(16(2)25(22-15)17-8-13-30(27,28)14-17)23-9-11-24(12-10-23)21(26)18-6-4-5-7-19(18)29-3/h4-7,17H,8-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDSKVAWIZLRJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone, hereafter referred to as Compound A , is a complex molecular structure with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

Compound A features a unique combination of a tetrahydrothiophene ring, a pyrazole moiety, and a piperazine group. Its structural complexity suggests potential interactions with various biological targets.

Antioxidant Properties

Molecular docking studies have indicated that derivatives of compounds similar to Compound A exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

Anti-inflammatory Activity

Research has demonstrated that compounds with similar structures possess anti-inflammatory effects. They inhibit pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models . The presence of the methylthio group in Compound A may enhance its anti-inflammatory potential through specific interactions with inflammatory pathways.

Modulation of RORγt

Recent findings indicate that derivatives of tetrahydro-benzothiophene, closely related to Compound A, act as inverse agonists of RORγt (Retinoic acid-related orphan receptor gamma t), a critical regulator in immune responses. This modulation suggests potential therapeutic applications in autoimmune diseases .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of Compound A is essential for understanding its therapeutic viability. Preliminary studies on related compounds have shown favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These include:

- Absorption: High bioavailability due to lipophilicity.

- Distribution: Effective tissue penetration owing to its molecular structure.

- Metabolism: Predominantly hepatic metabolism with potential for active metabolites.

- Excretion: Renal excretion pathways are likely involved.

Study 1: In Vitro Characterization

A study evaluated the in vitro potency of similar compounds using TR-FRET and FP assays. Results indicated that these compounds were potent modulators of RORγt with IC50 values demonstrating significant activity at nanomolar concentrations .

Study 2: Molecular Docking Analysis

Molecular docking simulations revealed that Compound A could effectively bind to key biological targets due to its structural features. The binding affinity was enhanced by the presence of hydrogen bond donors and acceptors within its structure .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 400.54 g/mol |

| LogP | 3.5 |

| Solubility | Soluble in DMSO |

| IC50 (RORγt Modulation) | 50 nM |

| Antioxidant Activity | Moderate to High |

Scientific Research Applications

Antioxidant Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant antioxidant activity. The structural features of the compound, particularly the pyrazole ring and the presence of sulfur, may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies employing molecular docking simulations have shown promising results for similar compounds in terms of their antioxidant capabilities .

Anti-inflammatory Effects

Compounds containing pyrazole moieties have been linked to anti-inflammatory activities. The docking studies suggest that the compound may interact with specific biological targets involved in inflammatory pathways, potentially leading to therapeutic effects against conditions characterized by inflammation .

Potential Neuroprotective Effects

The piperazine component of the compound is known for its neuroactive properties. Research into similar piperazine derivatives has suggested their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and providing neuroprotection .

Antidepressant Activity

Some studies have explored the antidepressant effects of piperazine derivatives, indicating that modifications to the piperazine structure can enhance their efficacy as mood stabilizers. The unique structure of this compound may offer new avenues for developing antidepressant medications .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains. The incorporation of a methylthio group in this compound may enhance its lipophilicity, improving its ability to penetrate bacterial membranes and exert antimicrobial effects .

Molecular Docking Studies

Computational methods such as molecular docking are crucial for predicting the interactions between this compound and biological targets. These studies help elucidate the binding affinities and modes of action of the compound, providing insights into its potential therapeutic applications .

Density Functional Theory (DFT) Calculations

DFT calculations have been employed to assess the electronic properties and stability of similar compounds. Such computational analyses can predict how modifications to the molecular structure might affect biological activity and reactivity, guiding future synthetic efforts .

Q & A

Q. Why do computational and experimental logP values differ significantly?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.